N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide
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Overview
Description
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide is a heterocyclic compound that combines a benzothiazole moiety with a furan ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with furan-2-carboxylic acid under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole or furan rings. .
Scientific Research Applications
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting tumor growth .
Comparison with Similar Compounds
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
Furan derivatives: Compounds containing the furan ring also show diverse biological activities and are used in various medicinal chemistry applications.
Thiazole derivatives: These compounds have a thiazole ring and are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(12-6-3-9-20-12)18-16-17-14-11-5-2-1-4-10(11)7-8-13(14)21-16/h1-6,9H,7-8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEDHMSGKDAXGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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